

# Independent Verification of the Published Structure of Bisandrographolide C

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## Compound of Interest

Compound Name: *Bisandrographolide C*

Cat. No.: B10772405

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## Introduction

**Bisandrographolide C** is a naturally occurring dimeric diterpenoid isolated from the medicinal plant *Andrographis paniculata*. As with many complex natural products, the definitive confirmation of its chemical structure is crucial for its development as a potential therapeutic agent. This guide provides a summary of the independent verification of the structure of **Bisandrographolide C**, focusing on the comprehensive spectroscopic and crystallographic data presented in the key scientific literature. To date, no significant structural revision has been reported; therefore, this guide details the robust experimental evidence that substantiates the currently accepted structure. The primary reference for this verification is the 2019 publication by Gao et al. in the *Journal of Organic Chemistry*, which describes the isolation and detailed structural elucidation of **Bisandrographolide C** and its stereoisomers.

## Structural Confirmation of Bisandrographolide C

The accepted structure of **Bisandrographolide C** was rigorously established through a combination of modern analytical techniques. High-resolution mass spectrometry (HRMS) confirmed its molecular formula as C<sub>40</sub>H<sub>56</sub>O<sub>8</sub>. Extensive one-dimensional (1D) and two-dimensional (2D) nuclear magnetic resonance (NMR) spectroscopy, including <sup>1</sup>H NMR, <sup>13</sup>C NMR, COSY, HSQC, and HMBC, were employed to determine the connectivity of the atoms. The relative stereochemistry was elucidated through NOESY experiments and, crucially,

confirmed by single-crystal X-ray diffraction of a derivative of its stereoisomer, Bisandrographolide A.

## Data Presentation

The following tables summarize the key quantitative data used for the structural verification of **Bisandrographolide C**.

Table 1: <sup>1</sup>H NMR Spectroscopic Data for **Bisandrographolide C** (500 MHz, in Pyridine-d<sub>5</sub>)

Position	$\delta$ H (ppm), mult. (J in Hz)
1	1.85, m; 1.09, m
2	2.41, m; 2.15, m
3	3.50, dd (11.0, 4.5)
5	1.30, m
6	4.14, br d (6.0)
7	1.95, m; 1.55, m
9	2.05, m
11	2.50, m; 2.10, m
12	4.95, br s
14	7.45, d (6.0)
15	5.25, d (9.5)
17	4.98, s; 4.75, s
18	1.25, s
19	4.40, d (11.0); 3.65, d (11.0)
20	0.80, s
1'	1.85, m; 1.09, m
2'	2.41, m; 2.15, m
3'	3.50, dd (11.0, 4.5)
5'	1.30, m
6'	4.14, br d (6.0)
7'	1.95, m; 1.55, m
9'	2.05, m
11'	2.50, m; 2.10, m

12'	2.95, m
14'	6.85, s
15'	5.05, m
17'	4.98, s; 4.75, s
18'	1.25, s
19'	4.40, d (11.0); 3.65, d (11.0)
20'	0.80, s

Table 2: <sup>13</sup>C NMR Spectroscopic Data for **Bisandrographolide C** (125 MHz, in Pyridine-d<sub>5</sub>)

Position	$\delta C$ (ppm)	Position	$\delta C$ (ppm)
1	38.0	1'	38.0
2	28.1	2'	28.1
3	78.9	3'	78.9
4	38.5	4'	38.5
5	55.4	5'	55.4
6	75.1	6'	75.1
7	39.9	7'	39.9
8	149.2	8'	149.2
9	56.9	9'	56.9
10	43.9	10'	43.9
11	25.1	11'	25.1
12	129.5	12'	48.1
13	143.5	13'	175.9
14	142.1	14'	134.9
15	70.1	15'	82.5
16	171.2	16'	172.1
17	109.8	17'	109.8
18	24.1	18'	24.1
19	64.9	19'	64.9
20	15.9	20'	15.9

## Experimental Protocols

The following protocols are summarized from the methodologies reported for the isolation and structural elucidation of **Bisandrographolide C**.

## Isolation of Bisandrographolide C

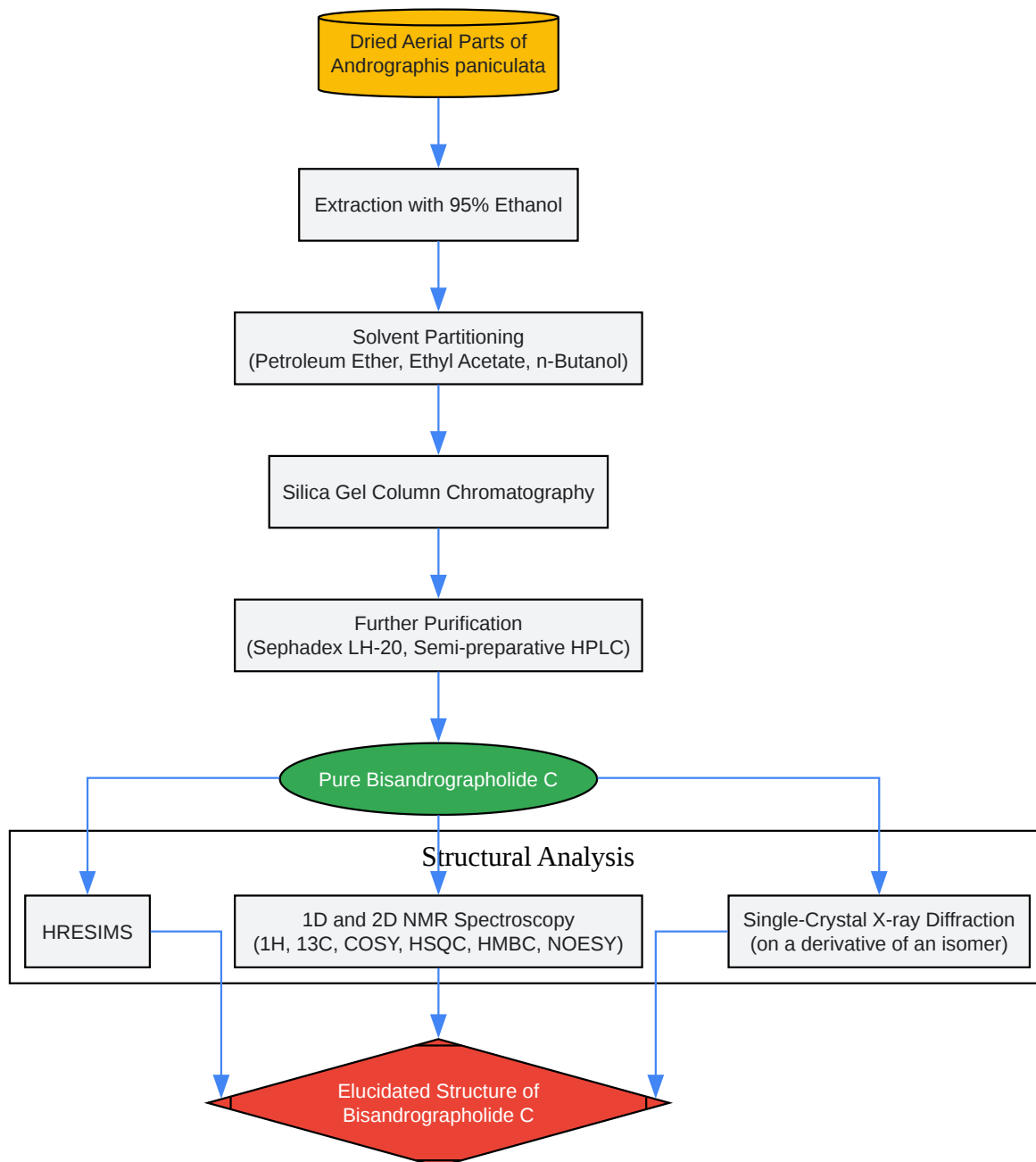
- **Extraction:** The dried, powdered aerial parts of *Andrographis paniculata* were extracted with 95% ethanol. The resulting extract was concentrated under reduced pressure to yield a crude residue.
- **Solvent Partitioning:** The crude extract was suspended in water and partitioned successively with petroleum ether, ethyl acetate, and n-butanol.
- **Chromatographic Separation:** The ethyl acetate fraction was subjected to column chromatography on silica gel, eluting with a gradient of chloroform and methanol. Fractions containing compounds of similar polarity were combined.
- **Further Purification:** The combined fractions were further purified by repeated column chromatography on silica gel, Sephadex LH-20, and semi-preparative high-performance liquid chromatography (HPLC) to yield pure **Bisandrographolide C**.

## Structure Elucidation Methods

- **Mass Spectrometry:** High-resolution electrospray ionization mass spectrometry (HRESIMS) was used to determine the exact mass and molecular formula of the isolated compound.
- **NMR Spectroscopy:** 1D (<sup>1</sup>H and <sup>13</sup>C) and 2D (COSY, HSQC, HMBC, and NOESY) NMR spectra were recorded on a 500 MHz spectrometer. Samples were dissolved in deuterated pyridine (Pyridine-d<sub>5</sub>). The data were used to establish the planar structure and relative stereochemistry of the molecule.
- **Single-Crystal X-ray Diffraction:** While a suitable crystal of **Bisandrographolide C** for X-ray diffraction was not obtained, the structure of its stereoisomer, Bisandrographolide A, was confirmed by this method after derivatization. This provided a definitive stereochemical reference for the entire series of isomers, including **Bisandrographolide C**.

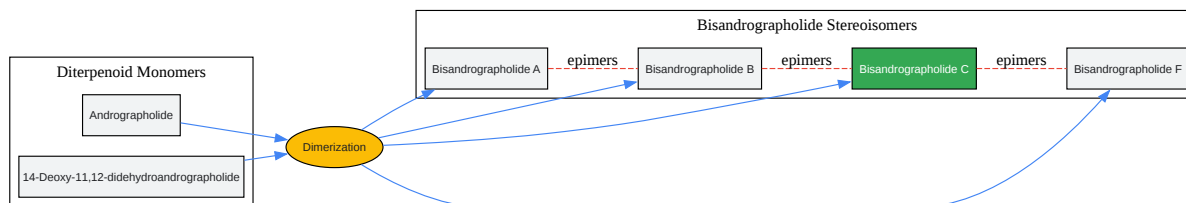
## Visualizations

The following diagrams illustrate the experimental workflow for the verification of the structure of **Bisandrographolide C** and the logical relationship between the isomeric forms.



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Caption: Experimental workflow for the isolation and structural elucidation of **Bisandrographolide C**.



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Caption: Relationship of **Bisandrographolide C** to its stereoisomers.

## Conclusion

The currently accepted structure of **Bisandrographolide C** is well-supported by extensive and robust analytical data. The combination of high-resolution mass spectrometry and comprehensive 1D and 2D NMR spectroscopy has unequivocally established its planar structure and relative stereochemistry. Furthermore, the use of single-crystal X-ray diffraction on a related stereoisomer provides a solid anchor for the absolute stereochemistry of the entire family of these dimeric diterpenoids. At present, there is no conflicting data in the peer-reviewed literature to suggest a need for structural revision. Therefore, the structure of **Bisandrographolide C** as reported in recent literature can be considered independently verified and reliable for use in further research and drug development endeavors.

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